molecular formula C24H31FN2O2 B3018330 N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide CAS No. 1008423-59-3

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide

Cat. No.: B3018330
CAS No.: 1008423-59-3
M. Wt: 398.522
InChI Key: WNMXVZXGBPLOGZ-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide is a synthetic organic compound characterized by a unique structural framework combining adamantane, piperidine, and fluorinated aromatic moieties. The piperidin-1-yl-ethyl-oxo backbone introduces conformational flexibility, which may influence its pharmacokinetic profile. This compound is structurally analogous to synthetic cannabinoids and other adamantane-derived bioactive molecules but distinguishes itself through the absence of indole/indazole rings and the inclusion of a piperidine ring .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O2/c25-20-6-4-19(5-7-20)22(28)26-21(23(29)27-8-2-1-3-9-27)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMXVZXGBPLOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The process includes steps such as reduction, hydrobromination, and dehydrobromination to achieve the desired product .

Industrial Production Methods

Industrial production of adamantane derivatives often employs catalytic processes to enhance yield and efficiency. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine or other oxidants have been explored . These methods aim to produce high-purity compounds suitable for further functionalization and application.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, hydrides for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Regulatory Status
This compound (Target) C₂₄H₃₀FN₃O₂ (est.) ~435.5 (est.) Adamantyl, 4-fluorobenzamide, piperidine Not explicitly regulated
N-[1-(Adamantan-1-yl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide C₂₆H₂₉FN₂O₂ 420.5 Adamantyl, 4-fluorobenzamide, benzylamino Unknown
STS-135 (N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) C₂₃H₂₈FN₃O 405.5 Adamantyl, indole-3-carboxamide Schedule 9 poison (AU)
5F-AKB48 (N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) C₂₃H₂₇FN₄O 406.5 Adamantyl, indazole-3-carboxamide Schedule 9 poison (AU)
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide C₂₁H₁₇FN₆O₂ 404.4 4-fluorophenyl, pyrazolopyrimidine Research chemical

Key Observations:

  • Fluorinated Aromatic Rings: The 4-fluorobenzamide group in the target compound mirrors fluorinated substituents in regulated substances (e.g., 5F-AKB48) and may enhance binding to cannabinoid receptors .
  • Piperidine vs.

Pharmacological and Regulatory Implications

  • Synthetic Cannabinoid Analogs: Compounds like STS-135 and 5F-AKB48 are potent agonists of CB1/CB2 receptors, leading to their classification as controlled substances. The target compound’s structural divergence (piperidine instead of indole/indazole) may result in distinct receptor interactions, though adamantyl and fluorobenzamide groups retain affinity for lipid-rich CNS targets .
  • Metabolic Stability: The fluorobenzamide group in the target compound and N-benzyl derivatives () likely improves resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Legal Status: Adamantyl-containing carboxamides are heavily regulated (e.g., Schedule 9 in Australia). The target compound’s absence from current lists may reflect its novelty or differing pharmacological profile .

Stereochemical Considerations

The undefined stereocenter in N-[1-(Adamantan-1-yl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide () highlights the importance of stereochemistry in bioactivity. If the target compound has a defined stereocenter, it could exhibit enhanced potency or selectivity compared to racemic mixtures .

Research Findings and Data Gaps

  • Binding Affinity Studies: No direct data exists for the target compound, but adamantyl-fluorobenzamide hybrids (e.g., ) show moderate-to-high affinity for cannabinoid receptors in preclinical models .
  • Toxicity Profiles : Adamantyl-carboxamides like STS-135 are associated with neurotoxicity and cardiovascular risks. The target compound’s piperidine group may mitigate these effects, but in vivo studies are needed .
  • Synthetic Accessibility : The piperidine-ethyl-oxo backbone may simplify synthesis compared to indole/indazole-containing analogs, which require multi-step heterocyclic ring formation .

Biological Activity

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide is a synthetic compound belonging to the class of adamantane derivatives. This compound is characterized by its unique structural properties, which include a rigid, diamond-like framework that enhances its stability and resistance to metabolic degradation. The compound's potential biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C24H31FN2O2C_{24}H_{31}FN_2O_2, and it has a molecular weight of 404.52 g/mol. The compound features an adamantane moiety, a piperidine ring, and a fluorobenzamide group, which may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₈FN₂O₂
Molecular Weight404.52 g/mol
InChIInChI=1S/C24H31FN2O2/c25-20...

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell survival and growth.
  • Gene Expression Modulation : The compound could affect the transcription and translation processes of specific genes, leading to alterations in protein synthesis and cellular function.

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent.

Case Study Example

In a study evaluating the cytotoxic effects of adamantane derivatives, this compound was tested against several cancer cell lines using MTT assays. Results indicated that the compound displayed:

Cell LineIC50 (μM)
MDA-MB-2315.12
SUIT-28.45
HT-293.75

These findings underscore the compound's potential effectiveness in targeting specific cancer types.

Antiviral and Antibacterial Properties

In addition to its anticancer properties, this compound has been investigated for its antiviral and antibacterial activities. Preliminary data suggest that the compound may exhibit inhibitory effects against certain viral strains and bacterial pathogens, although further research is needed to fully elucidate these properties.

Comparison with Related Compounds

This compound shares structural similarities with other adamantane derivatives known for their therapeutic applications:

Compound NameActivity TypeNotes
AmantadineAntiviralUsed for influenza treatment
MemantineNeuroprotectiveUsed in Alzheimer's disease
RimantadineAntiviralSimilar mechanism to amantadine

The unique combination of functional groups in this compound may provide distinct pharmacological properties compared to these analogs.

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